trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride
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Overview
Description
trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride: is a chemical compound with the molecular formula C8H19ClN2. It is a derivative of cyclohexane, featuring two methyl groups and two amine groups attached to the cyclohexane ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride typically involves the reaction of cyclohexane derivatives with methylamine. One common method includes the hydrogenation of N,N-dimethylcyclohexane-1,4-diamine in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The final product is then purified and crystallized to obtain the hydrochloride salt in solid form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding amine oxides or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Employed in the synthesis of various organic compounds through catalytic reactions .
Biology:
- Investigated for its potential use in biochemical assays and as a building block for biologically active molecules .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, whether in catalysis, biochemical assays, or therapeutic applications .
Comparison with Similar Compounds
trans-N,N-Dimethylcyclohexane-1,2-diamine: Another derivative of cyclohexane with similar structural features but different positional isomers.
N,N-Dimethylethylenediamine: A related compound with a different backbone structure but similar functional groups.
Uniqueness: trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-N,4-N-dimethylcyclohexane-1,4-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJSXIADUYWAAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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